molecular formula C20H15N3OS B11119134 2-(4-methylphenyl)-N-(1,3-thiazol-2-yl)quinoline-4-carboxamide

2-(4-methylphenyl)-N-(1,3-thiazol-2-yl)quinoline-4-carboxamide

Cat. No.: B11119134
M. Wt: 345.4 g/mol
InChI Key: MKRFIPBQOYXIKH-UHFFFAOYSA-N
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Description

2-(4-methylphenyl)-N-(1,3-thiazol-2-yl)quinoline-4-carboxamide is a synthetic organic compound that belongs to the class of quinoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methylphenyl)-N-(1,3-thiazol-2-yl)quinoline-4-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Introduction of the Thiazole Ring: This step might involve the reaction of a suitable thioamide with a halogenated quinoline derivative.

    Formation of the Carboxamide Group: The final step could involve the reaction of the intermediate with an appropriate carboxylic acid derivative under amide coupling conditions.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-(4-methylphenyl)-N-(1,3-thiazol-2-yl)quinoline-4-carboxamide can undergo various chemical reactions, including:

    Reduction: This could involve the addition of hydrogen atoms, possibly affecting the compound’s electronic properties.

    Substitution: This might involve the replacement of one functional group with another, potentially modifying the compound’s reactivity.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate or chromium trioxide.

    Reduction: Common reagents include hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Common reagents include halogenating agents or nucleophiles.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce dihydroquinolines.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: As a probe for studying biological processes.

    Medicine: As a potential therapeutic agent for treating diseases.

    Industry: As an intermediate in the synthesis of dyes, pigments, and other materials.

Mechanism of Action

The mechanism of action of 2-(4-methylphenyl)-N-(1,3-thiazol-2-yl)quinoline-4-carboxamide would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The molecular pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Quinoline-4-carboxamides: These compounds share the quinoline core and carboxamide group.

    Thiazole Derivatives: These compounds contain the thiazole ring.

Uniqueness

2-(4-methylphenyl)-N-(1,3-thiazol-2-yl)quinoline-4-carboxamide is unique due to the specific combination of the quinoline, thiazole, and carboxamide groups, which might confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

Molecular Formula

C20H15N3OS

Molecular Weight

345.4 g/mol

IUPAC Name

2-(4-methylphenyl)-N-(1,3-thiazol-2-yl)quinoline-4-carboxamide

InChI

InChI=1S/C20H15N3OS/c1-13-6-8-14(9-7-13)18-12-16(15-4-2-3-5-17(15)22-18)19(24)23-20-21-10-11-25-20/h2-12H,1H3,(H,21,23,24)

InChI Key

MKRFIPBQOYXIKH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=NC=CS4

Origin of Product

United States

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